2,3,4,6-Tetra-o-allyl-d-glucopyranose
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Overview
Description
“2,3,4,6-Tetra-o-allyl-d-glucopyranose” is a derivative of D-glucopyranose . It is an important D-glucopyranose derivative for glucosylations and other reactions . It is used in the synthesis of disaccharides and D-glucose6-phosphate .
Synthesis Analysis
The synthesis of “this compound” involves the use of octa-O-benzyl sucrose or octa-O-allyl sucrose dissolved in an organic solvent with the addition of hydrochloric acid .Molecular Structure Analysis
The molecular structure of “this compound” is similar to that of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose . The molecular formula of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is C34H36O6 .Chemical Reactions Analysis
The 2-azido group in “this compound” acts as a latent amine, which can be re-accessible by several reductive chemistries . It plays an important role in α-selective glycosylations .Scientific Research Applications
Synthesis of C-D-Glucopyranosyl Derivatives : A study by Allevi et al. (1987) discusses the activation of commercially available 2,3,4,6-tetra-O-benzyl-D-glucopyranose, leading to the production of C-D-glucopyranosyl derivatives with α-configuration and activated aromatic nucleophiles yielding corresponding β-anomers (Allevi et al., 1987).
Synthesis of Cyclodextrin-based Carbohydrate Cluster Compounds : Fulton and Stoddart (2000) describe the synthesis of cyclodextrin-based carbohydrate cluster compounds using the photoaddition of thiol 2,3,4,6-tetra-O-acetyl-beta-D-1-thioglucopyranose, yielding compounds for potential use in various applications, including up to 70% yields (Fulton & Stoddart, 2000).
Synthesis of 2,3,4,6-Tetra-O-Alkylated D-Glucose and D-Galactose : Kaesbeck and Kessler (1997) discuss the synthesis of 2,3,4,6-tetra-O-benzylated and -allylated D-glucopyranoses, which have potential applications in various chemical processes (Kaesbeck & Kessler, 1997).
C- and S-perfluoroalkylations of Monosaccharide Derivatives : Hein, Miethchen, and Schwäbisch (1999) explore the alkylation of monosaccharide derivatives like allyl 2,3,4,6-tetra-O-acetyl-β-d-glucoside, leading to the creation of amphiphilic sugars with potential applications in various scientific fields (Hein, Miethchen, & Schwäbisch, 1999).
Synthesis of 1-thio-β-lactoside Clusters : Meng et al. (2002) describe a synthesis process of glycoside clusters using 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl-(1→4)-2,3,6-tri-O-acetyl-1-thio-β-D-glucopyranose. These clusters have potential uses in exploring anti-metastatic activity (Meng et al., 2002).
Future Directions
properties
IUPAC Name |
(3R,4S,5R,6R)-3,4,5-tris(prop-2-enoxy)-6-(prop-2-enoxymethyl)oxan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O6/c1-5-9-20-13-14-15(21-10-6-2)16(22-11-7-3)17(18(19)24-14)23-12-8-4/h5-8,14-19H,1-4,9-13H2/t14-,15-,16+,17-,18?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUWSFCCHQHPCH-IHAUNJBESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1C(C(C(C(O1)O)OCC=C)OCC=C)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)OCC=C)OCC=C)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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